Piperazine, 1,4-dipropioloyl- is a compound that belongs to the class of piperazine derivatives, which are cyclic organic compounds containing a six-membered ring with two nitrogen atoms. This specific compound has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and material science.
Piperazine, 1,4-dipropioloyl- can be synthesized from piperazine itself, which is widely used in pharmaceuticals and as a building block in organic synthesis. The compound's structural modifications can enhance its biological activity and functional properties.
Piperazine derivatives are classified based on their substituents and functional groups. Piperazine, 1,4-dipropioloyl- is categorized as a dicarbonyl compound due to the presence of two carbonyl groups associated with the propanoyl moieties at the 1 and 4 positions of the piperazine ring.
The synthesis of Piperazine, 1,4-dipropioloyl- typically involves the reaction of piperazine with propionic anhydride or similar reagents under controlled conditions. Common methods include:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm product formation and purity. Yield percentages can vary significantly based on reaction conditions and purification methods employed.
Piperazine, 1,4-dipropioloyl- has a molecular formula of . The structure features a piperazine ring with two propanoyl groups attached at the nitrogen atoms:
Piperazine, 1,4-dipropioloyl- can undergo various chemical reactions typical for piperazine derivatives:
The reactivity of Piperazine, 1,4-dipropioloyl- can be exploited in synthetic pathways to develop more complex molecules or to modify its biological activity.
The mechanism of action for Piperazine, 1,4-dipropioloyl- is largely dependent on its biological targets. It may interact with specific receptors or enzymes within biological systems:
Research into similar piperazine derivatives has shown potential interactions with serotonin and dopamine receptors, suggesting that Piperazine, 1,4-dipropioloyl- could have psychoactive properties or therapeutic effects.
Piperazine, 1,4-dipropioloyl- has potential applications in several areas:
Reductive alkylation is pivotal for introducing alkyl substituents onto piperazine nitrogen atoms. This method leverages carbonyl compounds (aldehydes or ketones) and reducing agents (e.g., NaBH₄, NaBH₃CN) to form secondary or tertiary amines. In pharmaceutical synthesis, N-alkylpiperazines optimize pharmacokinetic properties such as solubility and bioavailability. For example, Abemaciclib (CDK4/6 inhibitor) incorporates N-methylpiperazine via reductive amination between piperazine and formaldehyde, followed by sodium triacetoxyborohydride reduction (yield >85%) [1] [6]. Similarly, Bosutinib uses reductive alkylation to attach a 2,4-dichloro-5-methoxyaniline moiety to N-methylpiperazine, enhancing target binding affinity [1].
Key Process Variables:
Table 1: Reductive Alkylation in FDA-Approved Piperazine Drugs
Drug | Carbonyl Reactant | Reducing Agent | Yield (%) |
---|---|---|---|
Abemaciclib | Formaldehyde | NaBH(OAc)₃ | 85 |
Bosutinib | 4-(4-Chlorobutoxy)benzaldehyde | NaBH₃CN | 78 |
Venetoclax | 3-Nitro-4-(piperazin-1-yl)benzaldehyde | NaBH₄ | 92 |
Palladium-catalyzed cross-couplings, particularly Buchwald-Hartwig amination, enable efficient N-arylation of piperazines. This method couples aryl halides (e.g., bromides, chlorides) with piperazines using Pd catalysts (e.g., Pd₂(dba)₃, XPhos) to form C–N bonds. Palbociclib and Ribociclib exemplify this approach, where 2-aminopyrimidine derivatives undergo coupling with N-Boc-piperazine. Initial routes used Pd(OAc)₂/BINAP but faced catalyst residue issues (purification yield: 60–70%) [1] [6]. Optimized large-scale protocols employ Pd-PEPPSI-IPentCl with LiHMDS, achieving >95% conversion and reducing Pd contamination to <5 ppm [6].
Industrial Refinements:
Nucleophilic aromatic substitution (SNAr) modifies electron-deficient heteroarenes (e.g., pyridines, pyrimidines) using piperazine nucleophiles. This metal-free approach is ideal for scale-up due to low catalyst costs and operational simplicity. Palbociclib’s discovery route used SNAr to link 5-bromo-2-nitropyridine and tert-butyl piperazine-1-carboxylate, though initial yields were modest (38%) due to poor leaving-group reactivity [1] [6]. Subsequent optimization replaced methanesulfonyl with chloride leaving groups and added cyclohexylmagnesium chloride as a base, boosting yields to 88% [6].
Innovative Techniques:
Table 2: SNAr Applications in Piperazine Drug Synthesis
Drug | Aromatic Substrate | Conditions | Yield (%) |
---|---|---|---|
Palbociclib | 5-Bromo-2-chloropyridine | DIPEA, DMF, 80°C | 88 |
Trilaciclib | 2-(Methylsulfonyl)-5-bromopyrimidine | LiHMDS, THF, −78°C to 25°C | 91 |
Vortioxetine | 2,4-Dichloropyrimidine | K₂CO₃, NMP, 120°C | 75 |
Enamine intermediates facilitate α-carbon acylation and cyclization in piperazine synthesis. Nitrosoalkenes (generated from silylated ene-nitrosoacetals) undergo double Michael addition with primary amines to form bis(oximinoalkyl)amines. Catalytic hydrogenation (Pd/C or Raney® Ni) then cyclizes these to piperazines. This method constructs C-substituted piperazines with high stereoselectivity. For instance, glycine ethyl ester reacts with nitrosoethylene to yield a dioxime intermediate, which undergoes reductive cyclization to 2,6-dimethylpiperazine with >90% cis-diastereoselectivity [3].
Stereochemical Control:
Industrial piperazine synthesis prioritizes cost-efficiency, safety, and minimal purification. Key optimizations include:
Continuous Processing:Flow chemistry in Ribociclib’s Buchwald-Hartwig amination reduces Pd loading by 60% and achieves 99.5% purity without chromatography [6].
Table 3: Industrial Optimization Case Studies
Drug | Process Challenge | Solution | Impact |
---|---|---|---|
Ribociclib | Pd residue in API | LiHMDS/base-mediated coupling | Pd < 5 ppm; yield ↑ 30% |
Abemaciclib | Low SNAr efficiency | CyclohexylMgCl activation | Yield ↑ from 38% to 88% |
2,6-Diarylpiperazines | Trans-isomer impurity | Ra-Ni hydrogenation of dioximes | Cis:↑trans > 20:1 |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8